

# An In-depth Technical Guide to (E)-Cinnamonnitrile: Chemical Structure, Properties, and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cinnamonnitrile*

Cat. No.: *B126248*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(E)-**Cinnamonnitrile**, also known as (E)-3-phenylprop-2-enenitrile, is an organic compound with the chemical formula  $C_9H_7N$ .<sup>[1][2]</sup> It is a colorless to pale yellow liquid characterized by a spicy, cinnamon-like aroma.<sup>[3][4][5]</sup> Structurally, it possesses a benzene ring conjugated with a propenenitrile moiety, which imparts specific chemical reactivity and physical properties.<sup>[5]</sup> While widely used as a fragrance agent in various consumer products, its potential as a precursor in organic synthesis and its biological activities are of increasing interest to the scientific community.<sup>[1][4]</sup> This guide provides a comprehensive overview of the chemical structure, properties, spectroscopic data, and detailed experimental protocols for the synthesis of (E)-**Cinnamonnitrile**.

## Chemical Structure and Identification

(E)-**Cinnamonnitrile** is the trans isomer of 3-phenylprop-2-enenitrile. The "(E)" designation in its IUPAC name signifies the stereochemistry at the carbon-carbon double bond, where the phenyl group and the nitrile group are on opposite sides.

### Chemical Structure of (E)-Cinnamonnitrile

Table 1: Chemical Identifiers for (E)-Cinnamonnitrile

| Identifier        | Value                                              | Reference(s)                                                                    |
|-------------------|----------------------------------------------------|---------------------------------------------------------------------------------|
| IUPAC Name        | (E)-3-phenylprop-2-enenitrile                      | <a href="#">[1]</a> <a href="#">[6]</a>                                         |
| CAS Number        | 1885-38-7                                          | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> N                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>                     |
| Molecular Weight  | 129.16 g/mol                                       | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| SMILES            | C1=CC=C(C=C1)/C=C/C#N                              | <a href="#">[1]</a> <a href="#">[6]</a>                                         |
| InChI             | InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+ | <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[8]</a>                     |
| InChIKey          | ZWKNLRXFUTWSOY-QPJJXVBHSA-N                        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>                     |

## Physicochemical Properties

(E)-Cinnamonnitrile is a stable compound under normal conditions. It is practically insoluble in water but soluble in organic solvents like ethanol and ether.[\[4\]](#)[\[5\]](#)

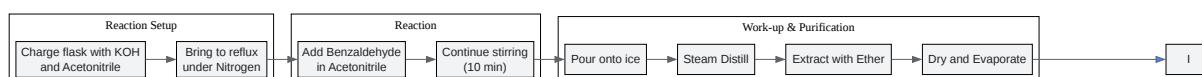
Table 2: Physicochemical Properties of (E)-Cinnamonnitrile

| Property                              | Value                              | Reference(s) |
|---------------------------------------|------------------------------------|--------------|
| Appearance                            | Colorless to pale yellow liquid    | [3][4][5]    |
| Odor                                  | Spicy, cinnamon-like               | [1][4]       |
| Melting Point                         | 18-22 °C (64-72 °F; 291-295 K)     | [1][4][9]    |
| Boiling Point                         | 254-255 °C (489-491 °F; 527-528 K) | [4][9]       |
| Density                               | ~1.028 g/mL at 25 °C               | [4]          |
| Refractive Index (n <sup>20</sup> /D) | ~1.601                             | [4]          |
| Vapor Pressure                        | 0.023 mmHg at 25 °C                | [3]          |
| Flash Point                           | > 100 °C (> 212 °F)                | [3][4]       |
| Water Solubility                      | Insoluble                          | [4]          |
| log P                                 | 1.96                               | [1][4]       |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of (E)-Cinnamonnitrile. Below are the characteristic spectral data.

Table 3: Spectroscopic Data for (E)-Cinnamonnitrile


| Technique              | Peak Assignments                                                                                                                              | Reference(s) |
|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| <sup>1</sup> H NMR     | (300 MHz, CDCl <sub>3</sub> ) δ (ppm):<br>7.36-7.27 (m, 5H, Ar-H), 7.17<br>(d, J=16.5 Hz, 1H, Ar-CH=),<br>5.81 (d, J=16.5 Hz, 1H, =CH-<br>CN) | [5]          |
| <sup>13</sup> C NMR    | (75 MHz, CDCl <sub>3</sub> ) δ (ppm):<br>150.0, 133.1, 130.8, 128.6,<br>126.9 (Ar-C), 117.6 (CN), 95.9<br>(=CH-CN)                            | [5]          |
| IR Spectroscopy        | (cm <sup>-1</sup> ): ~2210-2260 (C≡N<br>stretch, sharp), ~1640-1680<br>(C=C stretch), ~3000-3100<br>(=C-H stretch)                            | [10]         |
| Mass Spectrometry (EI) | m/z: 129 (M <sup>+</sup> ), 102                                                                                                               | [2][6]       |

## Experimental Protocols for Synthesis

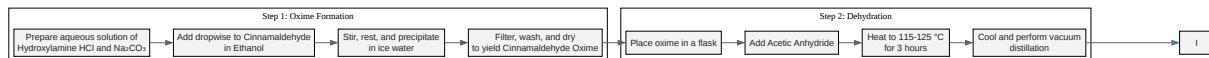
Several synthetic routes to (E)-Cinnamonitrile have been reported. The choice of method often depends on the availability of starting materials, desired yield, and stereoselectivity.

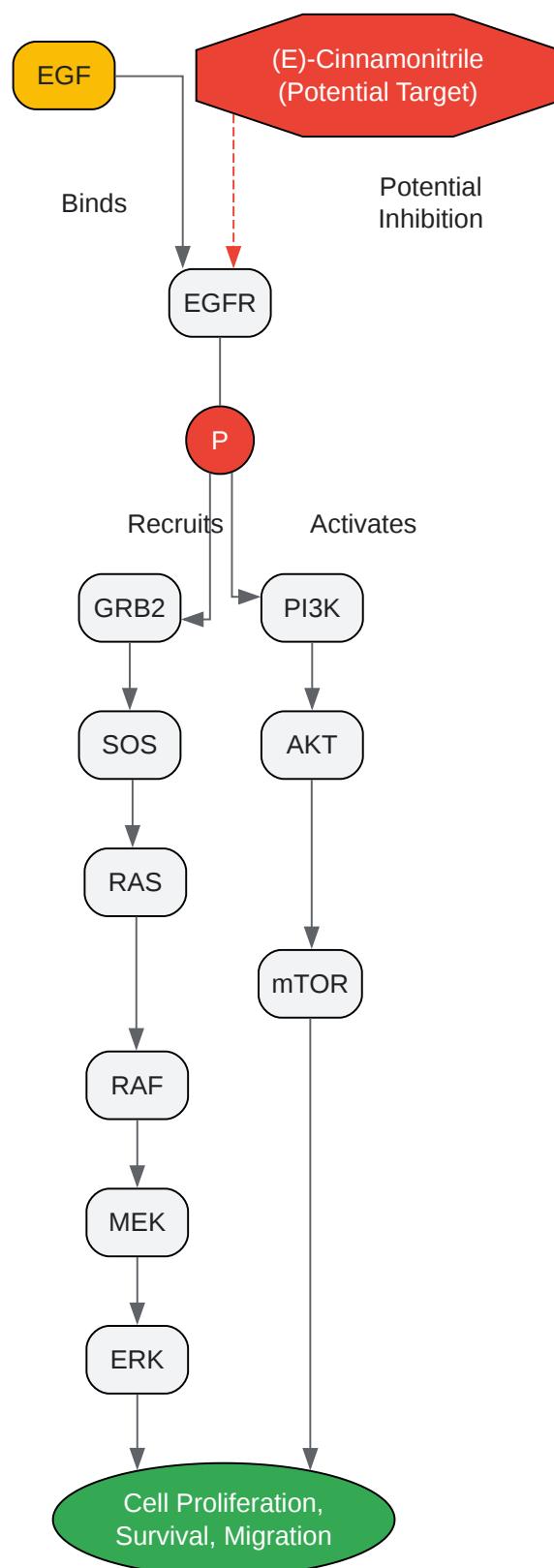
### Method 1: Condensation of Benzaldehyde with Acetonitrile

This method involves an aldol-like condensation reaction.



[Click to download full resolution via product page](#)


## Workflow for Benzaldehyde and Acetonitrile Condensation.


## Detailed Protocol:

- Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The flask is charged with potassium hydroxide pellets (33 g, 0.5 mol) and acetonitrile (400 mL).[3]
- Initiation: The mixture is brought to reflux under a nitrogen atmosphere. A solution of benzaldehyde (53 g, 0.5 mol) in acetonitrile (100 mL) is added in a stream over 1-2 minutes.[3]
- Reaction: Stirring is continued for 10 minutes after the addition is complete.[3]
- Quenching: The hot solution is then poured onto 500 g of cracked ice in a 1-L beaker.[3]
- Purification: After cooling, the two-phase mixture is transferred to a 2-L flask for steam distillation. The distillate is collected and the aqueous phase is extracted twice with 500-mL portions of ether. The combined organic layers are dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and the ether is evaporated to yield **cinnamonicitrile** as a pale-yellow oil.[3] This method typically produces a mixture of E and Z isomers.[3]

## Method 2: Dehydration of Cinnamaldehyde Oxime

This two-step method first involves the formation of cinnamaldehyde oxime, followed by its dehydration to the nitrile.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [orgsyn.org](http://orgsyn.org) [orgsyn.org]
- 2. Cinnamonnitrile(1885-38-7) 1H NMR spectrum [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN109251153A - A kind of synthetic method of cinnamonnitrile - Google Patents [patents.google.com]
- 5. CN103214326A - Synthesis method of cinnamate, cinnamonnitrile, cinnamamide and derivative thereof - Google Patents [patents.google.com]
- 6. [PDF] (Z)-2-(3,4-Dichlorophenyl)-3-(1H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway | Semantic Scholar [semanticscholar.org]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. [google.com](http://google.com) [google.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. [orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-Cinnamonnitrile: Chemical Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126248#e-cinnamonnitrile-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)